molecular formula C18H15N3O B11431977 2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11431977
M. Wt: 289.3 g/mol
InChI Key: IHASZXAAECHGAS-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan and phenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized by the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction using a furan boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate.

    N-Phenyl Substitution: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using an appropriate phenyl halide and a nucleophilic imidazo[1,2-a]pyridine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine and furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in cell signaling and metabolism. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridine: Lacks the N-phenyl substituent.

    2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridine: Lacks the amine group.

    2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine: Lacks the N-phenyl substituent.

Uniqueness

The presence of both the furan and phenyl substituents, along with the imidazo[1,2-a]pyridine core, makes 2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine unique. These structural features contribute to its potential biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3O/c1-13-7-5-11-16-20-17(15-10-6-12-22-15)18(21(13)16)19-14-8-3-2-4-9-14/h2-12,19H,1H3

InChI Key

IHASZXAAECHGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC=CO4

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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